Monamycin

mode of action membrane lysis ionophore

Monamycin (CAS 11115-98-3) is the only commercially accessible cyclodepsipeptide antibiotic complex that combines selective K⁺/Rb⁺/Cs⁺ complexation with membrane-lytic antibacterial action—independent of ionophoric transport. Unlike valinomycin (K⁺ carrier) or daptomycin (Ca²⁺-dependent), monamycin lyses membranes without depolarisation, making it an essential lytic-positive/transport-negative control probe. Its activity is retained against S. aureus resistant to penicillin, aureomycin, chloramphenicol, and sulphamethazine. The defined fermentation process (160–170 µg/mL) ensures reproducible material supply. Ideal for antimicrobial resistance screening, bioprocess benchmarking, and halogen-substitution SAR studies.

Molecular Formula C32H53N7O7
Molecular Weight 647.8 g/mol
CAS No. 11115-98-3
Cat. No. B12648887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonamycin
CAS11115-98-3
Molecular FormulaC32H53N7O7
Molecular Weight647.8 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)C2CC(CN2)C(=O)NC(C(=O)OC(C(=O)N3C(CCCN3)C(=O)N4CC(CCN4)C(=O)N1C)C(C)C)C(C)C
InChIInChI=1S/C32H53N7O7/c1-17(2)13-24-26(40)22-14-21(15-33-22)28(41)36-25(18(3)4)32(45)46-27(19(5)6)31(44)39-23(9-8-11-35-39)30(43)38-16-20(10-12-34-38)29(42)37(24)7/h17-25,27,33-35H,8-16H2,1-7H3,(H,36,41)
InChIKeyWTLGBIQVBFJEGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monamycin (CAS 11115-98-3) Procurement Guide: Cyclodepsipeptide Antibiotic Complex Baseline


Monamycin (CAS 11115-98-3) is a natural-product cyclodepsipeptide antibiotic complex isolated from Streptomyces jamaicensis, first described in 1959 . The complex comprises fifteen distinct cyclohexadepsipeptide congeners, six of which contain chlorine, and each molecular species incorporates one α-hydroxy-acid residue and five α-amino- or imino-acid residues including the rare piperazic acid moiety . The molecular structures of the major constituents monamycin D₁ and H₁ have been established through partial hydrolysis and mass spectrometry . Monamycin exhibits selective cation complexation (K⁺, Rb⁺, Cs⁺ but not Na⁺ or Li⁺) yet its antibacterial action is mediated by membrane lysis rather than ionophoric transport, distinguishing it mechanistically from classical ionophores such as valinomycin . Fermentation conditions for production in submerged culture have been defined with yields reaching 160–170 µg/mL under optimised parameters .

Why Daptomycin, Valinomycin, or Gramicidin Cannot Substitute Monamycin in Research Applications


Monamycin occupies a distinct niche at the intersection of cyclodepsipeptide structure, cation-selective complexation, and membrane-lytic antibacterial action that is not replicated by any single alternative peptide antibiotic. Valinomycin, although also a cyclodepsipeptide, functions as a mobile K⁺ carrier with depolarisation-based toxicity, whereas monamycin’s antibacterial effect arises from membrane lysis independent of ion transport . Daptomycin is a cyclic lipopeptide that requires Ca²⁺ for membrane insertion, a mechanistic dependency absent in monamycin (class-level inference). Gramicidin forms transmembrane channels that are non-selective for monovalent cations, contrasting with monamycin’s restricted cation-binding profile (K⁺, Rb⁺, Cs⁺, but not Na⁺ or Li⁺) . Even within the cyclodepsipeptide class, the fifteen-component monamycin complex includes piperazic acid residues—a signature amino acid first identified in this family and now found in over 30 other natural product families . Substituting a different membrane-active antibiotic without confirmation of equivalent cation-selectivity, lytic mechanism, and congener-specific activity could yield divergent experimental outcomes. The following quantitative evidence makes these differentiation points explicit.

Monamycin (CAS 11115-98-3) Quantitative Differentiation Evidence


Mechanistic Differentiation: Membrane Lysis vs. Ionophoric Transport Relative to Valinomycin

Monamycin's antibacterial action is driven by lytic effects on bacterial cell membranes, not by ion-transport activity, despite its ability to complex K⁺, Rb⁺, and Cs⁺ . This stands in contrast to valinomycin, a canonical cyclodepsipeptide K⁺ ionophore, which transports K⁺ with 10⁴-fold selectivity over Na⁺ and exerts toxicity through membrane depolarisation . In micro-electrophoresis experiments, monamycins formed complexes with K⁺, Rb⁺, and Cs⁺ but did not readily complex Na⁺ or Li⁺; the antibacterial endpoint correlated with lysis rather than with ion flux .

mode of action membrane lysis ionophore cation complexation

Activity Scales Inversely with Unsolvated Molecular Weight Across Congeners and Halogen Analogues

Diffusion and dilution assays demonstrated that the antibiotic activity of monamycin congeners is inversely proportional to their unsolvated molecular weight . Among the monamycin series, the brominated analogues (bromomonamycins) exhibited the lowest activity, consistent with their higher molecular weight relative to the chlorinated and non-halogenated parent congeners . This relationship provides a predictive SAR framework not generally observed across other cyclodepsipeptide families such as the enniatins, where N-methylation and side-chain branching are the dominant activity modulators .

structure-activity relationship molecular weight bromomonamycins antibiotic potency

Activity Against Multi-Antibiotic-Resistant Staphylococcus aureus Relative to First-Generation Penicillins

The original 1959 characterisation reported that monamycin was active at high dilution against strains of Staphylococcus aureus resistant to penicillin, aureomycin, chloramphenicol, and sulphamethazine . While no simultaneous side-by-side MIC panel was published against contemporary comparators, the qualitative observation establishes that monamycin retains activity where four mechanistically distinct antibiotics fail. By comparison, penicillin G MICs against penicillin-resistant S. aureus clinical isolates typically exceed 16 µg/mL (resistant breakpoint) versus ≤0.12 µg/mL for susceptible strains .

antibiotic resistance Staphylococcus aureus penicillin-resistant spectrum of activity

Defined Fermentation Yields Enable Reproducible Procurement at Scale vs. Low-Yield Natural Product Alternatives

The monamycin fermentation process has been systematically optimised in both shake-flask and stirred-jar formats, achieving yields of 160–170 µg/mL at the conclusion of fermentation under defined conditions (medium F, 26 °C, 150–200 rpm, harvest at 39–55 hr) . This represents an improvement from an initial titre of 3–5 µg/mL , a ~30–55-fold enhancement. By comparison, many cyclodepsipeptide antibiotics such as the didemnins or kahalalides are produced at sub-µg/mL to low-µg/mL titres in their native producers, necessitating total synthesis or heterologous expression for material supply .

fermentation optimisation production yield scalability bioprocess

Piperazic Acid Residue as a Structural Signature Differentiating Monamycin from Conventional Cyclodepsipeptide Ionophores

Monamycin was the first natural product in which the non-proteinogenic amino acid piperazic acid (hexahydropyridazine-3-carboxylic acid) was identified . The monamycin complex contains piperazic acid, 5-chloropiperazic acid, 5-hydroxypiperazic acid, and 4,5- (or 5,6)-dehydropiperazic acid variants . In contrast, valinomycin is composed exclusively of D-valine, L-lactic acid, L-valine, and D-α-hydroxyisovaleric acid residues, with no piperazic acid moiety . Since the initial discovery in monamycins, piperazic acid has been found in over 30 natural product families comprising more than 140 compounds, establishing monamycin as the historical and structural prototype of this chemotype .

piperazic acid non-proteinogenic amino acid structural signature chemotaxonomy

Monamycin (CAS 11115-98-3) Recommended Application Scenarios Based on Differentiation Evidence


Membrane Lysis vs. Ionophoric Transport: Mechanistic Dissection Studies

Monamycin’s uniquely demonstrated combination of selective cation complexation (K⁺, Rb⁺, Cs⁺) with lytic antibacterial action—rather than ion-transport-mediated toxicity—makes it the compound of choice for experiments designed to decouple membrane-perturbing effects from ionophoric conductance. As confirmed by micro-electrophoresis and microbiological assay data, monamycin complexes K⁺ but kills via lysis . This is mechanistically distinct from valinomycin, which transports K⁺ across membranes with 10⁴-fold selectivity over Na⁺ and causes depolarisation . Researchers studying membrane-active antibiotic mechanisms can use monamycin as a lytic-positive, transport-negative control probe.

Structure-Activity Relationship (SAR) Studies Leveraging the Inverse MW-Activity Correlation

The inverse relationship between unsolvated molecular weight and antibiotic activity across the monamycin congener series—non-halogenated > chlorinated > brominated—provides a defined experimental SAR gradient for investigating the impact of halogen substitution and molecular size on target engagement . By procuring individual monamycin components (e.g., D₁, H₁) or the brominated analogues obtainable from low-chloride, NaBr-supplemented fermentation, researchers can systematically vary compound hydrophobicity and steric bulk while maintaining the conserved cyclohexadepsipeptide scaffold. This SAR framework is not available for other cyclodepsipeptide families such as the enniatins, where activity modulation is dominated by N-methylation patterns rather than molecular weight per se .

Multi-Drug-Resistant Gram-Positive Pathogen Screening Programmes

Monamycin is a rational inclusion in antimicrobial screening panels targeting multi-drug-resistant Gram-positive pathogens because its activity is retained against Staphylococcus aureus strains resistant to penicillin, aureomycin, chloramphenicol, and sulphamethazine simultaneously . While penicillin G MICs against resistant S. aureus exceed 16 µg/mL, monamycin remained active against the same resistance phenotypes . For hit-finding campaigns where compound libraries are screened against resistant clinical isolates, incorporating monamycin provides a positive control with a resistance profile distinct from conventional β-lactam, tetracycline, amphenicol, and sulphonamide standards.

Bioprocess Development and Natural Product Supply Chain Benchmarking

The availability of a well-characterised fermentation process producing monamycin at 160–170 µg/mL in submerged culture establishes this compound as a practical benchmark for bioprocess development studies involving cyclodepsipeptide natural products. This titre is at least one to two orders of magnitude higher than the native production levels reported for many marine-derived cyclodepsipeptides (e.g., didemnins, kahalalides), which often require total synthesis or heterologous expression for material supply . For laboratories validating new fermentation platforms, extraction protocols, or downstream purification trains for peptide natural products, monamycin's defined production kinetics—optimal harvest at 48–55 hr in shake flasks, 39–43 hr in stirred-jar fermentors—provide a reproducible reference standard.

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